molecular formula C13H15NOS B1610099 (1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate CAS No. 737000-90-7

(1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate

Cat. No.: B1610099
CAS No.: 737000-90-7
M. Wt: 233.33 g/mol
InChI Key: XPXSISUCDSDZAB-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a benzyloxy group attached to a cyclopentyl ring and an isothiocyanate functional group. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate typically involves several steps, starting from commercially available materials. One common approach includes the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a series of cyclization reactions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, where a benzyl alcohol derivative reacts with the cyclopentyl precursor.

    Isothiocyanate Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include thioureas, amines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and the modification of biomolecules for research purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its chiral nature also makes it valuable in asymmetric synthesis and the study of stereoselective reactions .

Properties

IUPAC Name

[(1R,2R)-2-isothiocyanatocyclopentyl]oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c16-10-14-12-7-4-8-13(12)15-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-9H2/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXSISUCDSDZAB-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OCC2=CC=CC=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474513
Record name ST50408257
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-90-7
Record name [[[(1R,2R)-2-Isothiocyanatocyclopentyl]oxy]methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737000-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST50408257
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
(1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
(1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
(1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
(1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate
Reactant of Route 6
(1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.